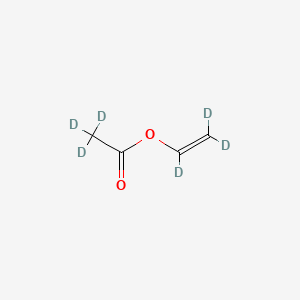![molecular formula C9H14O2 B575096 Ethyl [1,1'-bi(cyclopropane)]-1-carboxylate CAS No. 177719-27-6](/img/structure/B575096.png)
Ethyl [1,1'-bi(cyclopropane)]-1-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl [1,1’-bi(cyclopropane)]-1-carboxylate is a structurally unique compound that contains two cyclopropane rings connected by an ethyl carboxylate group . Cyclopropane is a three-membered ring with significant angle strain, making it highly reactive . The compound also contains an ester functional group .
Synthesis Analysis
The synthesis of cyclopropane structures often involves the reaction of carbenes with alkenes or cycloalkenes . Methylene (H2C) is the simplest carbene, and in general, carbenes have the formula R2C . The highly reactive nature of carbenes leads to very fast reactions, with the rate-determining step generally being carbene formation .Molecular Structure Analysis
The molecular structure of Ethyl [1,1’-bi(cyclopropane)]-1-carboxylate is characterized by two cyclopropane rings connected by an ethyl carboxylate group . Cyclopropane is a three-membered ring, which is inherently highly strained . This strain allows cyclopropane to participate in a range of strain-releasing reactions .Chemical Reactions Analysis
Cyclopropane compounds, due to their high strain, are very reactive and interesting synthetic targets . They can participate in a range of strain-releasing reactions, which typically cleave the central, strained bond to deliver cyclobutanes or azetidines .Direcciones Futuras
Bicyclo[1.1.0]- and 1-azabicyclo[1.1.0]butanes, which are structurally similar to Ethyl [1,1’-bi(cyclopropane)]-1-carboxylate, have seen a dramatic increase in attention in recent years, alongside major developments in their synthetic chemistry . These structures are highly strained, allowing them to participate in a range of strain-releasing reactions . This suggests that there could be future research directions exploring the diverse chemistry that Ethyl [1,1’-bi(cyclopropane)]-1-carboxylate can access, its value as a synthetic precursor to cyclobutanes and azetidines, and its potential applications in medicinal chemistry .
Propiedades
IUPAC Name |
ethyl 1-cyclopropylcyclopropane-1-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14O2/c1-2-11-8(10)9(5-6-9)7-3-4-7/h7H,2-6H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ARUVQGYUFNNBRG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1(CC1)C2CC2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
154.21 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl [1,1'-bi(cyclopropane)]-1-carboxylate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

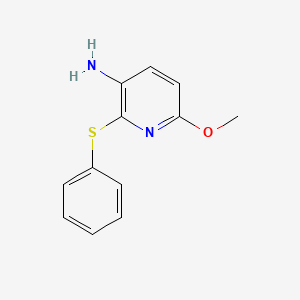
![Furo[2',3':4,5][1,3]oxazolo[3,2-a]benzimidazole](/img/structure/B575016.png)
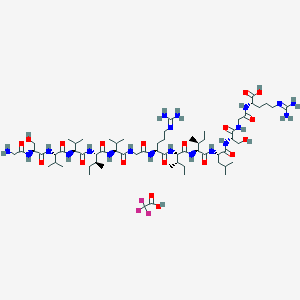
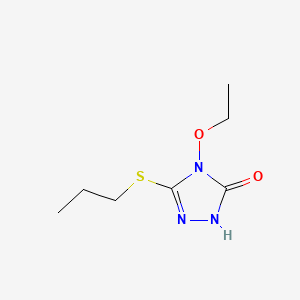
![Carbamic acid, dimethyl-, [2-(methylamino)cyclopentyl]methyl ester, cis- (9CI)](/img/no-structure.png)
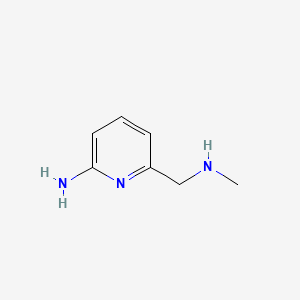
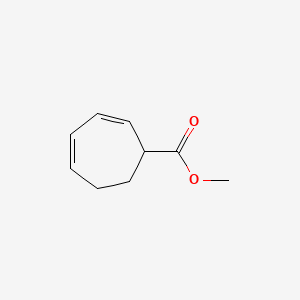
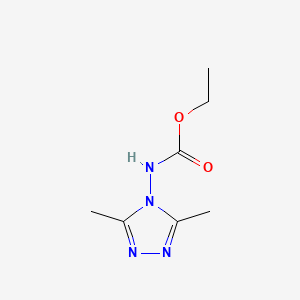
![(4aR,6R,7R,8S,8aR)-7,8-Bis(benzyloxy)-2-methylhexahydropyrano[3,2-d][1,3]dioxin-6-ol](/img/structure/B575033.png)
